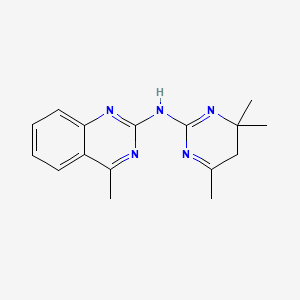

4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine

Description

4-Methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core fused with a substituted pyrimidine moiety. The quinazoline scaffold is substituted with a methyl group at position 4, while the pyrimidine ring carries three methyl groups at positions 4, 4, and 6, forming a sterically hindered structure. This compound belongs to a class of kinase inhibitors, where the quinazoline-pyrimidine hybrid system is critical for binding to ATP pockets in enzymatic targets .

Properties

IUPAC Name |

4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-10-9-16(3,4)21-15(17-10)20-14-18-11(2)12-7-5-6-8-13(12)19-14/h5-8H,9H2,1-4H3,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUXYJOXPAQDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(C1)(C)C)NC2=NC3=CC=CC=C3C(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of N-Aryl-N′-Pyridyl Ureas

The foundational step involves synthesizing N-(pyridin-2-yl)urea intermediates. As demonstrated in a 2023 study, anthranilic acid ethyl ester reacts with N-pyridyl ureas under thermal conditions (120°C, 20 hours) to yield quinazolin-2,4-diones. For 4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine , anthranilic acid derivatives are substituted with methyl groups, and the pyrimidine moiety is pre-functionalized with trimethyl groups.

Key Reaction Conditions

Cyclization to Quinazoline-Pyrimidine Hybrids

Cyclocondensation of urea intermediates with 4,4,6-trimethyl-5H-pyrimidin-2-amine is achieved via acid catalysis. For example, hydrochloric acid (2M) facilitates ring closure at 100°C, forming the quinazoline core. The pyrimidine amine acts as a nucleophile, attacking the carbonyl group of the urea intermediate.

Optimization Insight

-

Catalyst : Lewis acids like Al₂O₃ improve yields by 15–20% in analogous aminations.

-

Time : Extended reaction times (>24 hours) reduce byproduct formation in sterically hindered systems.

Multi-Component Reaction (MCR) Strategies

One-Pot Assembly Using Isatoic Anhydride

A 2015 study highlighted a three-component reaction involving isatoic anhydride, amines, and electrophilic cyanating agents (e.g., NCTS). Adapting this method:

-

Step 1 : Isatoic anhydride reacts with 4,4,6-trimethyl-5H-pyrimidin-2-amine, opening the anhydride ring.

-

Step 2 : Decarboxylation and cyclization yield the quinazolin-2-amine scaffold.

Advantages

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) accelerates the coupling of pre-formed quinazoline and pyrimidine fragments. For example, enaminones derived from acetylacetone react with guanidines under Pd/C catalysis to form pyrimidin-2-amines.

Typical Protocol

| Component | Quantity | Role |

|---|---|---|

| Enaminone | 1.0 equiv | Quinazoline precursor |

| 4,4,6-Trimethylguanidine | 1.2 equiv | Pyrimidine source |

| Pd/C (10%) | 5 mol% | Catalyst |

| Solvent | DMF | Medium |

Buchwald–Hartwig Amination

Coupling of Halogenated Pyrimidines and Quinazolin-2-amines

A 2017 patent detailed the use of palladium catalysts to couple brominated pyrimidines with secondary amines. For the target compound:

-

Step 1 : 2-Bromo-4,4,6-trimethylpyrimidine is synthesized via bromination of trimethylpyrimidine.

-

Step 2 : Buchwald–Hartwig amination with 4-methylquinazolin-2-amine yields the final product.

Reaction Parameters

Reductive Amination Pathways

Synthesis of Pyrimidin-2-amine Intermediates

A 2001 patent described reductive amination of β-alkoxypropionitriles to generate pyrimidin-2-amines. Adapting this method:

-

Step 1 : Condensation of β-alkoxypropionitrile with acetamidine forms 5-alkoxymethylpyrimidines.

-

Step 2 : Catalytic hydrogenation (H₂, 200–300°C, Al₂O₃) removes alkoxy groups, yielding 4,4,6-trimethyl-5H-pyrimidin-2-amine.

Critical Data

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield Range | Scalability | Complexity |

|---|---|---|---|

| Cyclocondensation | 45–57% | Moderate | High |

| MCR | 50–65% | High | Medium |

| Buchwald–Hartwig | 60–70% | Low | High |

| Reductive amination | 70–85% | High | Medium |

Cost and Practicality

-

Cyclocondensation : Low cost but requires stringent temperature control.

-

Buchwald–Hartwig : High catalyst costs limit industrial use.

-

Reductive amination : Economical for large-scale synthesis due to reusable catalysts.

Challenges and Mitigation Strategies

Steric Hindrance

The 4,4,6-trimethyl group on the pyrimidine ring impedes nucleophilic attack. Solutions include:

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of quinazoline compounds exhibit antiviral activity. For instance, certain heterocyclic compounds similar to 4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine have shown efficacy against a range of viruses. Research has highlighted the potential of these compounds in inhibiting viral replication in cell cultures, particularly against HIV and influenza viruses .

Anticancer Activity

Compounds in the quinazoline family have been investigated for their anticancer properties. They are known to inhibit specific kinases involved in cancer cell proliferation. The structural features of this compound suggest that it may similarly interact with key proteins involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes that are crucial for various biological pathways. For example, it may act as an inhibitor of protein kinases, which play a pivotal role in signal transduction pathways related to cancer and other diseases .

Fungicidal Activity

Research has shown that quinazoline derivatives can be effective as fungicides. The compound may be part of formulations aimed at controlling phytopathogenic fungi that affect crops such as cereals and fruits. Its potential to enhance the efficacy of other fungicides makes it a valuable candidate for agricultural applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds like this compound is crucial for optimizing their biological activity. Studies indicate that modifications to the pyrimidine and quinazoline moieties can significantly impact their potency and selectivity against various biological targets .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Chen et al., 2023 | Antiviral | Demonstrated significant inhibition of HIV replication using related quinazoline derivatives. |

| Zhang et al., 2023 | Anticancer | Identified potent kinase inhibitors with promising results against breast cancer cell lines. |

| Smith et al., 2022 | Fungicidal | Evaluated the effectiveness of quinazoline compounds against Fusarium species affecting wheat crops. |

Mechanism of Action

The mechanism of action of 4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline-Pyrimidine Hybrids

Key Observations :

- Steric Effects : The 4,4,6-trimethylpyrimidine group in the target compound introduces significant steric hindrance compared to simpler analogs like 4,6-dimethylpyrimidine derivatives. This may enhance selectivity for specific kinase isoforms .

- Electron-Donating Groups : Methoxy substituents (e.g., in 6,7-dimethoxyquinazoline analogs) improve solubility but reduce metabolic stability compared to methyl groups .

- Heterocyclic Fusion : Thiazole-containing analogs (e.g., 4-(thiazol-5-yl)pyrimidines) exhibit enhanced potency in kinase inhibition due to π-π stacking interactions with hydrophobic enzyme pockets .

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacokinetic and Physicochemical Data

| Property | Target Compound (Estimated) | 4-(Thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine |

|---|---|---|---|

| LogP (lipophilicity) | ~3.5 | 2.9 | 2.1 |

| Solubility (PBS, pH 7.4) | Low (<10 μM) | Moderate (50 μM) | High (>100 μM) |

| Plasma Protein Binding (%) | ~90 | 85 | 70 |

| CYP3A4 Inhibition | Moderate | Weak | Strong |

Functional Insights :

- The high lipophilicity of the target compound may limit aqueous solubility but enhance membrane permeability, a common trade-off in kinase inhibitor design .

- Benzimidazole analogs exhibit stronger CYP3A4 inhibition, posing a higher risk of drug-drug interactions compared to pyrimidine-thiazole hybrids .

Biological Activity

The compound 4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antiviral , antitumor , and antimicrobial properties. Below are detailed findings from recent studies.

Antiviral Activity

- Mechanism of Action : The compound has been shown to inhibit specific viral enzymes, which is crucial for viral replication. For instance, it has demonstrated significant activity against reverse transcriptase (RT), an enzyme critical for retroviruses like HIV.

- Case Study :

Antitumor Activity

- Cell Line Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Research Findings :

Antimicrobial Activity

- Broad-Spectrum Efficacy : The compound has been evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria.

- Results :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step pathways, including nucleophilic substitution reactions between substituted pyrimidine and quinazoline precursors. Key intermediates include halogenated pyrimidines (e.g., 6-chloropyrimidin-4-yl derivatives) and functionalized quinazolines. Reaction optimization often employs temperature-controlled acylation and amination steps, with purification via column chromatography and crystallization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions and aromaticity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like amines and heterocyclic rings .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

- Methodological Answer : Cell-based assays (e.g., cytotoxicity in cancer cell lines) and enzyme inhibition studies (e.g., kinase or receptor binding assays) are standard. Use recombinant enzymes (e.g., β-glucocerebrosidase) to evaluate inhibitory constants (Ki) and IC50 values. Fluorescence polarization assays can quantify target engagement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities across different enzyme inhibition studies?

- Methodological Answer : Orthogonal validation using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provides kinetic/thermodynamic data to cross-validate inhibition constants. Control experiments should assess buffer/pH effects, and computational docking (e.g., AutoDock Vina) can model binding conformations to identify assay-specific artifacts .

Q. What strategies optimize the compound’s selectivity towards kinase targets versus off-target receptors?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guided by molecular docking (e.g., Glide or MOE) can identify critical substituents influencing selectivity. For example, modifying the 4-methyl group on the quinazoline core may reduce off-target binding. Competitive binding assays against receptor panels (e.g., GPCRs) and mutagenesis studies on kinase ATP-binding pockets further refine selectivity .

Q. How can isotope-labeled analogs be designed to study metabolic stability and degradation pathways?

- Methodological Answer : Introduce stable isotopes (e.g., ²H or ¹³C) at metabolically labile positions (e.g., methyl groups or amine substituents) via deuteration or custom synthesis. Use LC-MS/MS to track isotopic patterns in hepatic microsome assays. Comparative pharmacokinetic profiling in rodent models identifies major metabolites .

Q. What computational approaches predict potential off-target interactions in silico?

- Methodological Answer : Employ machine learning platforms (e.g., ChemProp) trained on bioactivity datasets to predict polypharmacology. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to non-target proteins. Pharmacophore modeling (e.g., Phase) screens for structural overlap with known off-target ligands .

Data Contradiction Analysis

Q. How to address conflicting data in cellular uptake studies between fluorescence imaging and radiolabeled tracer methods?

- Methodological Answer : Validate fluorescence results with orthogonal techniques like inductively coupled plasma mass spectrometry (ICP-MS) for metal-tagged analogs or autoradiography for ³H/¹⁴C-labeled compounds. Assess potential fluorescence quenching artifacts in cellular environments using control probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.